2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl-

Description

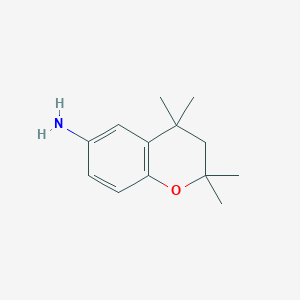

The compound 2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- is a substituted benzopyran derivative characterized by a fused benzene and pyran ring system. Key structural features include:

- Tetramethyl substituents at positions 2,2,4,4 on the dihydropyran ring, which enhance steric hindrance and lipophilicity.

- An amine group at position 6, which may confer nucleophilic or hydrogen-bonding capabilities.

Properties

IUPAC Name |

2,2,4,4-tetramethyl-3H-chromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-12(2)8-13(3,4)15-11-6-5-9(14)7-10(11)12/h5-7H,8,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRXBCCNXZVRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC2=C1C=C(C=C2)N)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477473 | |

| Record name | 2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652992-16-0 | |

| Record name | 2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted phenol with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the benzopyran ring system. Subsequent functionalization steps, such as amination and methylation, can be employed to introduce the amine group and the methyl substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The amine group and methyl substituents can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

2H-1-Benzopyran derivatives have been extensively studied for their potential therapeutic effects. The benzopyran moiety is known for its ability to interact with various biological targets.

- Anticancer Activity : Studies have indicated that compounds within this class exhibit cytotoxic effects against different cancer cell lines. For instance, research has shown that certain benzopyran derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective agents. Investigations into its effects on neurodegenerative diseases such as Alzheimer's have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Research highlights the diverse biological activities associated with 2H-1-benzopyran derivatives:

- Antimicrobial Properties : Several studies have reported the antimicrobial efficacy of benzopyran compounds against bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in treating chronic inflammatory conditions .

Industrial Applications

Beyond medicinal uses, 2H-1-benzopyran compounds are explored for their industrial applications:

- Chemical Synthesis : The compound serves as an important building block in organic synthesis. Its structural features allow for further functionalization and derivatization to create more complex molecules used in pharmaceuticals and agrochemicals .

- Material Science : Research into the use of benzopyran derivatives in polymers and coatings is ongoing. Their unique properties can enhance the performance characteristics of materials used in various applications, including electronics and protective coatings .

Case Studies

Several case studies illustrate the applications of 2H-1-benzopyran derivatives:

- Case Study on Anticancer Activity :

- Neuroprotective Research :

- Industrial Application :

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The amine group and the benzopyran ring system play crucial roles in its biological activity. The compound may act by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

3,4-Dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-amine

- Key Difference : Replacement of the pyran oxygen with sulfur.

- Implications : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter electronic distribution, affecting reactivity and binding interactions. Thioethers are generally more resistant to oxidative metabolism, which could enhance metabolic stability .

5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

- Key Differences : Ethyl substituent at position 6 and chiral center at position 4.

- The hydrochloride salt improves aqueous solubility, a critical factor in drug formulation. The (4R) configuration underscores the importance of stereochemistry in biological activity .

Biological Activity

2H-1-Benzopyran-6-amine, 3,4-dihydro-2,2,4,4-tetramethyl- (CAS Number: 50386-54-4) is a compound belonging to the benzopyran family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure and properties of 2H-1-Benzopyran-6-amine are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 307.9 ± 31.0 °C |

| Flash Point | 159.5 ± 18.1 °C |

| LogP | 1.50 |

Antimicrobial Properties

Research has indicated that benzopyran derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to 2H-1-Benzopyran-6-amine can inhibit the growth of various bacteria and fungi by disrupting their cellular processes . The mechanism often involves interference with DNA replication or cell wall synthesis.

Anti-inflammatory Effects

Benzopyran derivatives have been studied for their anti-inflammatory properties. Specifically, they have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-2 has been linked to reduced production of pro-inflammatory prostaglandins . This suggests that 2H-1-Benzopyran-6-amine may serve as a lead compound for developing anti-inflammatory drugs.

Antioxidant Activity

Another significant biological activity attributed to this compound is its antioxidant capability. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Studies suggest that benzopyran derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Case Study 1: Anti-inflammatory Activity

In a preclinical study involving rat models with induced arthritis, a benzopyran derivative similar to 2H-1-Benzopyran-6-amine was administered. The results showed a significant reduction in edema and joint inflammation compared to control groups, indicating its potential as an anti-inflammatory agent with an effective ED50 value of approximately 0.094 mg/kg .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various benzopyran compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating promising antimicrobial properties .

The biological activities of 2H-1-Benzopyran-6-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways (e.g., COX enzymes), leading to reduced inflammation.

- DNA Interaction : Some studies suggest that benzopyrans can intercalate with DNA, affecting replication and transcription processes in microbial cells.

- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2H-1-benzopyran-6-amine derivatives in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and respiratory protection (e.g., N95 masks) due to acute toxicity (oral, Category 4) and respiratory irritation risks . Use fume hoods to minimize dust inhalation, and avoid skin/eye contact by employing closed systems during synthesis. Emergency procedures for accidental exposure include immediate rinsing with water for 15 minutes (eyes/skin) and medical consultation for ingestion .

Q. How can researchers design a synthesis pathway for 2H-1-benzopyran-6-amine derivatives?

- Methodological Answer : Adapt reductive amination or condensation strategies used for structurally analogous benzopyrans. For example, use NaCNBH₃ and AcOH in 1,2-dichloroethane for amine bond formation, as demonstrated in benzopyran-3-amine syntheses . Optimize reaction times (overnight at room temperature) and monitor progress via TLC or HPLC.

Q. What analytical techniques are suitable for characterizing the physical properties of this compound?

- Methodological Answer : Employ NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, referencing shifts observed in similar dihydrobenzopyrans (e.g., 3,4-dihydrocoumarins ). Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Note that melting/boiling point data may require experimental determination due to gaps in existing literature .

Q. How can researchers mitigate stability issues during storage?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent oxidation. Avoid incompatible materials like strong acids/bases, which may degrade the tetramethyl-substituted backbone .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for benzopyran-6-amine derivatives?

- Methodological Answer : Systematically vary catalysts (e.g., TBDMSCl vs. TBAF ) and solvents (DCM vs. THF) to identify yield-limiting factors. For example, steric hindrance from tetramethyl groups may require prolonged reaction times or elevated temperatures. Cross-validate results using computational modeling (DFT) to assess reaction feasibility .

Q. How can reaction mechanisms be elucidated for substituent-specific transformations in this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or D) to track amine group reactivity. Pair with kinetic studies (e.g., variable-temperature NMR) to determine rate-determining steps. For methoxy or phenyl derivatives, compare transition states via in silico simulations (e.g., Gaussian) .

Q. What approaches validate the biological activity of 2H-1-benzopyran-6-amine derivatives?

- Methodological Answer : Screen for receptor binding (e.g., serotonin/dopamine transporters) using radioligand assays, as done for benzopyran-based neuroactive compounds . Assess metabolic stability via liver microsome assays and correlate structural features (e.g., tetramethyl groups) with pharmacokinetic profiles .

Q. How do steric effects from the 2,2,4,4-tetramethyl groups influence spectroscopic data interpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.